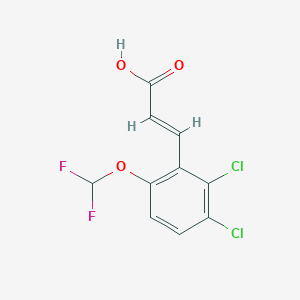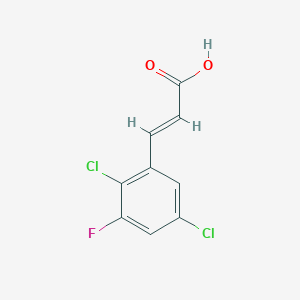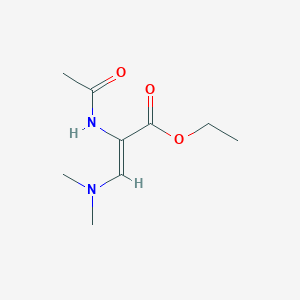
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an acetamido group, a dimethylamino group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate typically involves the reaction of ethyl acrylate with acetamide and dimethylamine under specific conditions. One common method is the asymmetric hydrogenation of the corresponding methyl ester, methyl (Z)-2-acetamido-3-(dimethylamino)acrylate, using rhodium catalysts with available amidophosphite ligands . This reaction is characterized by high enantioselectivity and complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetamido and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of (Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The acetamido and dimethylamino groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to modifications that affect their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (Z)-2-acetamido-3-(dimethylamino)acrylate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
(Z)-methyl 2-acetamido-3-(3,4-dimethoxyphenyl)acrylate: This compound has a different substituent on the acrylate group.
Uniqueness
(Z)-ethyl 2-acetamido-3-(dimethylamino)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ethyl ester group differentiates it from similar compounds and influences its solubility and interaction with other molecules.
Eigenschaften
Molekularformel |
C9H16N2O3 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
ethyl (Z)-2-acetamido-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C9H16N2O3/c1-5-14-9(13)8(6-11(3)4)10-7(2)12/h6H,5H2,1-4H3,(H,10,12)/b8-6- |
InChI-Schlüssel |
XQCRHEUVOSVKAA-VURMDHGXSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/N(C)C)/NC(=O)C |
Kanonische SMILES |
CCOC(=O)C(=CN(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
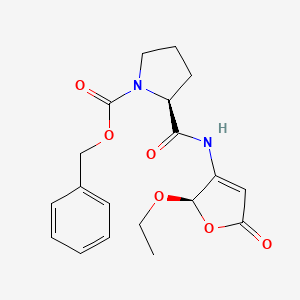
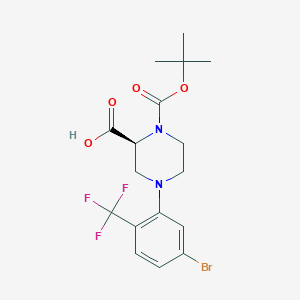
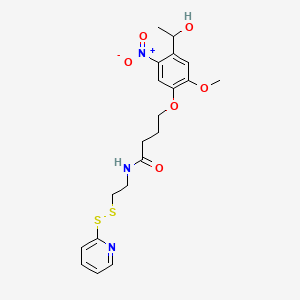


![3-[47-Amino-39-(2-amino-2-oxoethyl)-18-[[carboxy-(4-hydroxyphenyl)methyl]carbamoyl]-24-(1-hydroxyethyl)-7-[(4-hydroxyphenyl)methyl]-30-methyl-2,5,8,10,20,23,26,29,32,38,41,48,54-tridecaoxo-14,16,44,45,51,52-hexathia-3,6,9,11,19,22,25,28,31,37,40,49,53-tridecazatetracyclo[25.22.3.212,42.033,37]tetrapentacontan-4-yl]propanoic acid](/img/structure/B13727542.png)
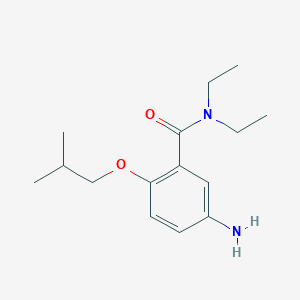
![endo-8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B13727551.png)


